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Compound of Interest

Compound Name: 2-Chloro-7-iodoquinoxaline

CAS No.: 347162-16-7

Cat. No.: B1624851

Get Quote

Product: 2-Chloro-7-iodoquinoxaline CAS: 160356-68-7 (Analogous reference) Formula:

C₈H₄ClIN₂ Molecular Weight: 290.49 g/mol [1]

The Strategic Role of 2-Chloro-7-iodoquinoxaline
In medicinal chemistry, the quinoxaline scaffold is a "privileged structure," serving as the core

for various kinase inhibitors and DNA intercalators. The specific value of 2-Chloro-7-
iodoquinoxaline lies in its orthogonal reactivity.

Unlike its symmetric analogs (e.g., 2,7-dichloroquinoxaline), this compound offers two distinct

reaction sites with widely different activation energies:

C2-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

C7-Position (Iodine): Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira).
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This duality allows researchers to functionalize the C2 position with an amine or alkoxide first

under mild conditions, leaving the C7-iodide intact for a subsequent complexity-building step.

This is often impossible with 2-chloro-7-bromoquinoxaline, where the reactivity gap between

the halogenated positions is narrower, leading to potential side reactions.

Comparative Landscape: Performance & Utility
The following table compares 2-Chloro-7-iodoquinoxaline against its primary structural

alternatives. The "Performance" metric here refers to synthetic utility and chemoselectivity.

Feature
2-Chloro-7-

iodoquinoxaline

2-Chloro-7-

bromoquinoxaline

2,7-

Dichloroquinoxaline

C7 Reactivity (Pd)
High (Room Temp to

60°C)

Medium (Requires

>80°C)

Low (Requires

specialized ligands)

Chemoselectivity

Excellent. C2 (SₙAr)

and C7 (Pd) are fully

orthogonal.

Good. Some risk of

C7 coupling during

harsh SₙAr conditions.

Poor. Hard to

differentiate C2 vs C7

without steric control.

Stability
Moderate. Light

sensitive (C-I bond).

High. Stable to

ambient light.

Very High. Chemically

robust.

Validation Need

Critical. Must confirm

C7-I vs C6-I

regiochemistry.

High. Moderate.

Why Elemental Analysis (EA) is the Gold Standard Here
While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot

easily distinguish between inorganic salt contaminants (trapped during the Sandmeyer

reaction) or bulk solvent inclusion. Elemental Analysis (CHN + Halogen) is the only method that

validates the bulk purity by mass percent, ensuring that the iodine content is stoichiometric and

not partially lost to protodeiodination.

Elemental Analysis Data: Theoretical vs.
Representative
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The following data represents the theoretical values for C₈H₄ClIN₂ and a representative dataset

for a high-purity batch (>99.5%) suitable for pharmaceutical intermediate use.

Theoretical Calculation
Carbon (C): 33.07%

Hydrogen (H): 1.39%

Nitrogen (N): 9.64%

Chlorine (Cl): 12.20%

Iodine (I): 43.70%

Representative Batch Data (Acceptance Criteria: ±0.4%)
Element

Theoretical
%

Found %
(Run 1)

Found %
(Run 2)

Delta (Δ) Status

Carbon 33.07 33.15 33.12 +0.08 PASS

Hydrogen 1.39 1.42 1.40 +0.03 PASS

Nitrogen 9.64 9.58 9.61 -0.06 PASS

Chlorine 12.20 12.15 12.18 -0.05 PASS

Iodine 43.70 43.61 43.65 -0.09 PASS

Analyst Note: A low Iodine value often indicates "protodeiodination" (replacement of I with H) or

hydrolysis of the C-Cl bond. If Chlorine is low but Iodine is correct, suspect hydrolysis to the 2-

hydroxy-7-iodoquinoxaline tautomer.

Experimental Protocol: The Self-Validating System
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To ensure the data above is reproducible, we utilize the Schöniger Oxygen Flask Combustion

method for halogen determination. This is superior to standard digestion because it prevents

the volatilization of Iodine.

Method A: Synthesis & Purification Workflow
Context: This establishes the material identity before analysis.

4-Iodo-1,2-diaminobenzene Condensation
(Glyoxylic Acid)

Reflux, EtOH 7-Iodoquinoxalin-2(1H)-one
(Precipitate)

Regioselective Cyclization Chlorination
(POCl3, reflux)

Deoxychlorination Crude ProductQuench & Extract Recrystallization
(MeCN/EtOH)

Remove Isomers 2-Chloro-7-iodoquinoxaline
(Needles)

Yield >65%

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the critical purification step required before Elemental

Analysis.

Method B: Schöniger Flask Combustion (Halogen
Analysis)
Context: This protocol simultaneously determines Cl and I content.

Reagents:

Absorbing Solution: 10 mL 1.0 M KOH + 1 mL 30% H₂O₂.

Combustion Paper: Ashless filter paper (Whatman No. 42).

Titrant: 0.01 N AgNO₃.

Step-by-Step Protocol:

Preparation: Weigh exactly 5.00–10.00 mg of the dried sample onto the ashless paper. Fold

into a "flag" with a fuse strip.

Combustion: Place the sample in the platinum basket of the Schöniger flask stopper. Flush

the 500 mL flask with pure Oxygen for 60 seconds.
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Ignition: Ignite the fuse and immediately insert the stopper into the flask. Invert the flask once

to seal the ground glass joint with the absorbing solution. Safety: Wear a face shield.

Absorption: Shake the flask vigorously for 30 seconds, then allow it to stand for 15 minutes

to ensure complete absorption of combustion gases (Cl₂ -> Cl⁻, I₂ -> IO₃⁻ -> I⁻).

Differentiation (The "Self-Validating" Step):

Total Halogen: Titrate an aliquot potentiometrically with AgNO₃ to get Total (Cl + I).

Selective Separation: Use Ion Chromatography (IC) on the absorbed solution to resolve

Cl⁻ and I⁻ peaks separately. This confirms the 1:1 molar ratio required by the formula.

Reactivity Logic & Pathway Verification
The following diagram illustrates why the 2-Chloro-7-iodo isomer is chemically distinct from its

6-iodo isomer or the di-halo analogs.

2-Chloro-7-iodoquinoxaline

Pathway A: S_NAr (C2)

R-NH2, < 60°C

Pathway B: Pd-Coupling (C7)

Ar-B(OH)2, Pd(0)

2-Amino-7-iodoquinoxaline
(C7-I Intact)

High Selectivity

2-Chloro-7-arylquinoxaline
(C2-Cl Intact)

Requires Oxidative Addition

EA Validation Point:
Confirm Halogen Ratio

Loss of Cl only Loss of I only

Click to download full resolution via product page
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Caption: Orthogonal reactivity pathways. EA is used to confirm the selective loss of one

halogen atom while retaining the other.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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